molecular formula C4H8O2S B8037414 Sulfobetaine CAS No. 13201-64-4

Sulfobetaine

Cat. No.: B8037414
CAS No.: 13201-64-4
M. Wt: 120.17 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfobetaine is a zwitterionic compound that contains both positive and negative charges within the same molecule. It is a type of betaine, specifically characterized by the presence of a sulfonate group. Sulfobetaines are known for their excellent solubility in water and their ability to reduce protein adsorption, making them valuable in various scientific and industrial applications .

Preparation Methods

Sulfobetaine can be synthesized through various methods. One common approach involves the reaction of a tertiary amine with a sulfonate ester. This reaction typically occurs under mild conditions and results in the formation of the zwitterionic this compound. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sulfobetaine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding thiol or sulfide forms.

    Substitution: this compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Sulfobetaine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfobetaine is primarily based on its zwitterionic nature. The presence of both positive and negative charges allows it to interact with a wide range of molecules, reducing protein adsorption and preventing fouling. This makes this compound an effective agent in maintaining the functionality of biomedical devices and other applications where surface interactions are critical .

Comparison with Similar Compounds

Sulfobetaine is similar to other betaines, such as phosphate betaine and carboxylate betaine. its unique sulfonate group provides distinct advantages in terms of solubility and anti-fouling properties. Compared to alkylbetaines, this compound is more effective in reducing protein adsorption and has better stability under various pH conditions .

Similar Compounds

  • Phosphate betaine
  • Carboxylate betaine
  • Alkylbetaine

This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-dimethylsulfonioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197081
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-41-7
Record name Dimethylsulfonioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsulfonioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfobetaine
Reactant of Route 2
Sulfobetaine
Reactant of Route 3
Sulfobetaine
Reactant of Route 4
Sulfobetaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.